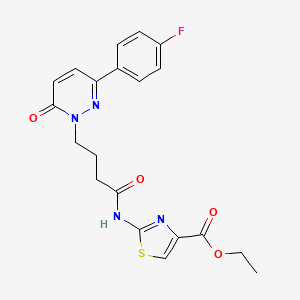
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide is a chemical compound that is used in scientific research. It is a small molecule inhibitor of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. The inhibition of MDM2 by this compound has potential applications in cancer therapy.
Applications De Recherche Scientifique
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, including structures similar to N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide, are key nitrogen-containing aromatic heterocycles. Their large conjugated planar structure allows them to interact with biological molecules, showing potential in medicinal applications. Naphthalimide derivatives exhibit extensive potential in treating various diseases, including cancer, and are actively explored for their anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. They are also investigated as artificial ion receptors, fluorescent probes, diagnostic agents, and pathologic probes for cell imaging (Gong et al., 2016).
Environmental Impact and Biodegradation
Regarding the environmental impact and biodegradation of naphthalene and its derivatives, microbial degradation is a major mechanism for the ecological recovery of sites contaminated by polycyclic aromatic hydrocarbons (PAHs), including naphthalene. Research has provided insights into the genetic regulation of naphthalene degradation pathways, highlighting the role of microorganisms in mitigating environmental pollution (Peng et al., 2008).
Applications in Corrosion Inhibition
Naphthalimide derivatives have also been explored for their applications in corrosion inhibition. Due to their ability to form strong chelating complexes with metallic atoms, these compounds serve as excellent anticorrosive materials in various conditions, protecting metals from corrosion in aqueous environments and coatings (Verma et al., 2021).
Cancer Therapy and DNA Intercalation
Naphthalimide compounds are potent DNA intercalators and have been targeted for cancer therapy due to their ability to bind to DNA and interfere with cellular functions. The structural modifications of naphthalimide compounds significantly affect their DNA binding properties and antitumor activity, making them promising candidates for novel anticancer drugs (Tandon et al., 2017).
Propriétés
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c29-24(21-15-7-9-17-8-1-4-12-19(17)21)26-16-23-20-13-5-6-14-22(20)25(30)28(27-23)18-10-2-3-11-18/h1,4-9,12-15,18H,2-3,10-11,16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMQOBBWATTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


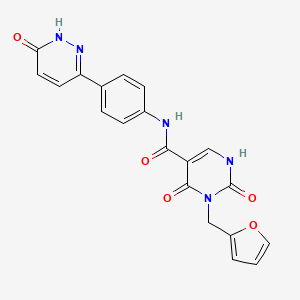
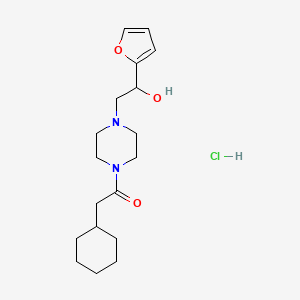
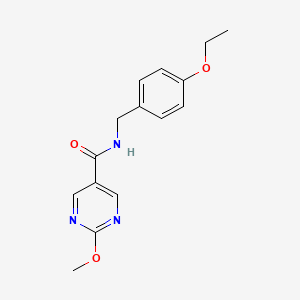
![4-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2585249.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-phenylbutanamide](/img/structure/B2585252.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2585258.png)
![2-[3-(Trifluoromethyl)pyrazol-1-yl]pyridine-4-carboxylic acid](/img/structure/B2585259.png)
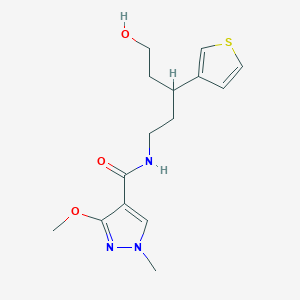
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2585262.png)
![2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2585263.png)
![5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-methyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2585264.png)
